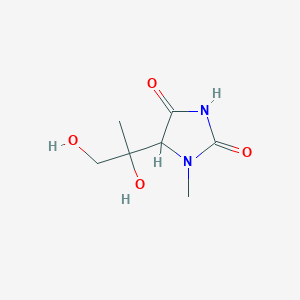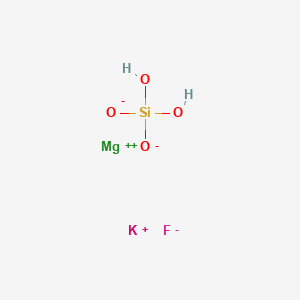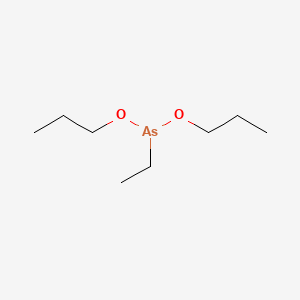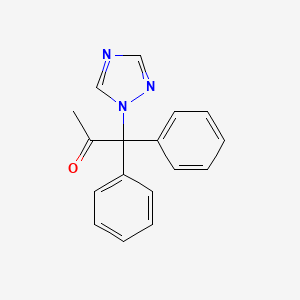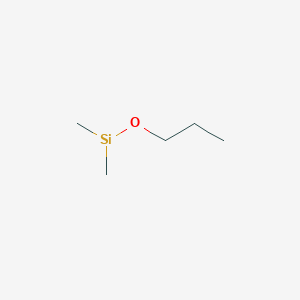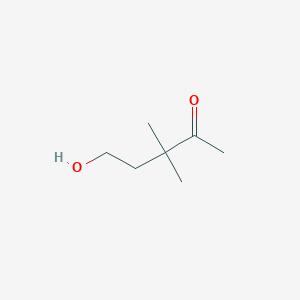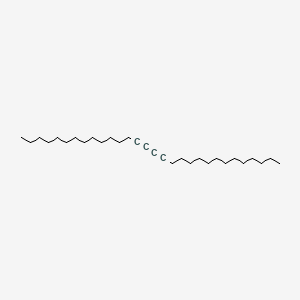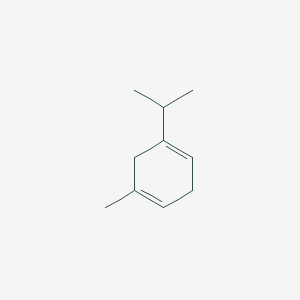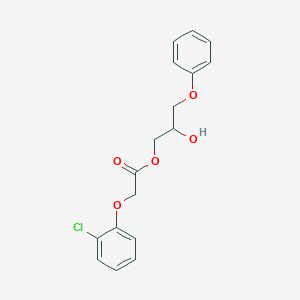
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester is a chemical compound with the CAS number 63914-73-8. This compound is known for its unique structure, which includes both chlorophenoxy and phenoxypropyl ester groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester typically involves the esterification of acetic acid with (2-chlorophenoxy)-2-hydroxy-3-phenoxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (2-chlorophen
Propiedades
Número CAS |
63914-73-8 |
|---|---|
Fórmula molecular |
C17H17ClO5 |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
(2-hydroxy-3-phenoxypropyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H17ClO5/c18-15-8-4-5-9-16(15)22-12-17(20)23-11-13(19)10-21-14-6-2-1-3-7-14/h1-9,13,19H,10-12H2 |
Clave InChI |
FIXRPAXXHCTKQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(COC(=O)COC2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



